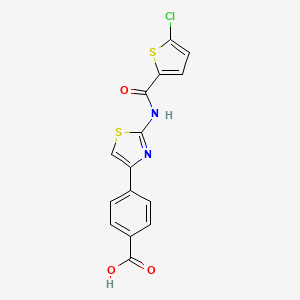

4-(2-(5-Chlorothiophene-2-carboxamido)thiazol-4-yl)benzoic acid

Description

Properties

IUPAC Name |

4-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O3S2/c16-12-6-5-11(23-12)13(19)18-15-17-10(7-22-15)8-1-3-9(4-2-8)14(20)21/h1-7H,(H,20,21)(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIYAFFVHAYMOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(5-Chlorothiophene-2-carboxamido)thiazol-4-yl)benzoic acid typically involves multiple steps, starting with the preparation of the core thiazole and chlorothiophene structures. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and consistency. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) and halogenating agents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules

Biology: In biological research, 4-(2-(5-Chlorothiophene-2-carboxamido)thiazol-4-yl)benzoic acid is used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological processes makes it a candidate for therapeutic interventions in various diseases.

Industry: In industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical properties enable the creation of products with enhanced durability and performance.

Mechanism of Action

The mechanism by which 4-(2-(5-Chlorothiophene-2-carboxamido)thiazol-4-yl)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Research Implications and Gaps

- Biological Activity : While urea-thiazole derivatives (e.g., 10d–10f) may target enzymes or receptors via urea interactions, the target’s benzoic acid and chlorothiophene groups could favor binding to metalloenzymes or DNA.

- Structural Refinement : Methods such as maximum-likelihood refinement (used in REFMAC ) might improve crystallographic data for the target, aiding in structure-activity studies.

Biological Activity

4-(2-(5-Chlorothiophene-2-carboxamido)thiazol-4-yl)benzoic acid is a compound of interest due to its potential therapeutic applications in various biological contexts. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a thiazole moiety, and a benzoic acid component. This unique configuration may contribute to its biological activity.

Pharmacological Activity

1. Antithrombotic Properties

Recent studies have identified compounds structurally related to 4-(2-(5-Chlorothiophene-2-carboxamido)thiazol-4-yl)benzoic acid as potential antithrombotic agents. For instance, derivatives have shown significant inhibition of Factor Xa, a key enzyme in the coagulation cascade. The selectivity and potency of these compounds make them promising candidates for further development in anticoagulant therapies .

2. Inhibition of Aldose Reductase

Research has indicated that compounds similar to 4-(2-(5-Chlorothiophene-2-carboxamido)thiazol-4-yl)benzoic acid exhibit aldose reductase inhibitory activity. Aldose reductase is involved in glucose metabolism and its inhibition may have implications for diabetic complications .

3. Antimicrobial Activity

Investigations into the antimicrobial properties of related compounds suggest that they may possess significant antibacterial and antifungal activities. These findings indicate potential applications in treating infections caused by resistant strains .

The mechanisms through which 4-(2-(5-Chlorothiophene-2-carboxamido)thiazol-4-yl)benzoic acid exerts its effects are still under investigation. However, the following pathways have been suggested:

- Enzyme Inhibition : The compound likely interacts with specific enzymes (e.g., Factor Xa, aldose reductase), leading to reduced enzymatic activity and subsequent therapeutic effects.

- Cell Signaling Modulation : There is evidence that it may influence cell signaling pathways involved in inflammation and apoptosis.

Case Studies

Case Study 1: Antithrombotic Efficacy

A study evaluated the efficacy of a related compound in a rat model of thrombosis. Results demonstrated a significant reduction in thrombus formation compared to controls, supporting the potential use of this class of compounds as antithrombotics.

Case Study 2: Diabetic Complications

In vitro studies have shown that derivatives inhibit aldose reductase activity effectively, suggesting their potential role in managing diabetic complications by preventing sorbitol accumulation in cells.

Data Tables

| Activity Type | Compound | IC50 (µM) | Remarks |

|---|---|---|---|

| Factor Xa Inhibition | 4-(2-(5-Chlorothiophene-2-carboxamido)thiazol-4-yl)benzoic acid | 0.027 | High selectivity over other proteases |

| Aldose Reductase Inhibition | Related thiazolidinediones | 3.275 | Significant for diabetic therapy |

| Antimicrobial Activity | Various derivatives | Varies | Effective against resistant strains |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4-(2-(5-Chlorothiophene-2-carboxamido)thiazol-4-yl)benzoic acid?

- Answer : The compound can be synthesized via Hantzsch thiazole condensation (reaction of α-bromoketones with thiobenzamides) or Suzuki-Miyaura cross-coupling (palladium-catalyzed coupling of boronic esters with halothiazoles). Key steps include:

- Preparation of the 5-chlorothiophene-2-carboxamide precursor via amidation of 5-chlorothiophene-2-carboxylic acid.

- Thiazole ring formation using α-bromoketones derived from benzoic acid derivatives.

- Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) to improve yields. Reflux in acetic acid or DMF is commonly used .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer :

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- IR spectroscopy to identify functional groups (e.g., C=O stretch of benzoic acid at ~1700 cm⁻¹).

- Mass spectrometry (EI/ESI) for molecular weight validation and fragmentation pattern analysis.

- High-performance liquid chromatography (HPLC) for purity assessment.

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. What are the primary biological targets or activities associated with thiazole-benzoic acid hybrids?

- Answer : Thiazole derivatives often exhibit antimicrobial , anticancer , or enzyme-inhibitory activities. The benzoic acid moiety may enhance solubility and target binding via hydrogen bonding. Preliminary studies on analogous compounds suggest potential interactions with kinases or G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis to improve overall yield?

- Answer :

- Stepwise yield analysis : Identify low-yielding steps (e.g., amidation or coupling) and optimize reagents (e.g., use EDCI/HOBt for amide coupling).

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki-Miyaura coupling efficiency.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates in condensation reactions.

- Purification strategies : Use flash chromatography or recrystallization to isolate intermediates with >95% purity .

Q. What computational tools can predict the electronic properties influencing bioactivity?

- Answer :

- Multiwfn software : Analyze electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions.

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity.

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to rationalize structure-activity relationships (SAR) .

Q. How to resolve contradictions in reported biological activity data?

- Answer :

- Assay standardization : Ensure consistent cell lines, incubation times, and controls across studies.

- Stereochemical verification : Confirm the compound’s stereochemistry (e.g., Z/E isomers) via NOESY or circular dichroism.

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity assays.

- Computational validation : Compare docking results with experimental IC₅₀ values to validate target hypotheses .

Methodological Considerations

Q. What strategies are recommended for regioselective functionalization of the thiazole ring?

- Answer :

- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution.

- Metal-mediated cross-coupling : Use C-H activation catalysts (e.g., Pd/Cu) for selective modification at the 4-position of the thiazole.

- Microwave-assisted synthesis : Enhance reaction specificity and reduce side products in heterocyclic ring formation .

Q. How to assess the compound’s metabolic stability in preclinical studies?

- Answer :

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS.

- CYP450 inhibition screening : Test against CYP3A4, CYP2D6 isoforms to predict drug-drug interactions.

- Reactive metabolite detection : Use glutathione (GSH) trapping assays to identify toxic quinone or epoxide intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.